![molecular formula C8H5ClN2O2 B1429243 Methyl 3-chloro-2-cyano-pyridine-4-carboxylate CAS No. 1168102-35-9](/img/structure/B1429243.png)
Methyl 3-chloro-2-cyano-pyridine-4-carboxylate
Overview
Description
Methyl 3-chloro-2-cyano-pyridine-4-carboxylate is a chemical compound with the molecular formula C8H5ClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate typically involves the reaction of 3-chloro-2-cyano-pyridine with methyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-2-cyano-pyridine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 3-chloro-2-cyano-pyridine-4-carboxylic acid.
Reduction: 3-chloro-2-aminomethyl-pyridine-4-carboxylate.
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-chloro-2-cyano-pyridine-4-carboxylate is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in treating diseases such as tuberculosis and other infections.
Case Study: Chemotherapeutic Properties
Research indicates that derivatives of this compound possess significant chemotherapeutic properties. For instance, compounds derived from this structure have been tested for efficacy against Mycobacterium tuberculosis, demonstrating promising results in preclinical studies .
Compound | Activity | Reference |
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2-Methyl-pyridine-4-carboxylic acid derivatives | Antitubercular | |
N-(2-Methyl-pyridyl(4)-carbonyl)-N,N-dimethylhydrazine | Antimicrobial |
Agrochemical Applications
This compound is also significant in agrochemical formulations. It serves as an intermediate in the synthesis of various pesticides and herbicides.
Case Study: Insecticidal Applications
Research has shown that derivatives of this compound can be transformed into effective insecticides. For example, its conversion to pyrethroid intermediates has been documented, showcasing its utility in crop protection .
Synthesis of Nutraceuticals
This compound is involved in synthesizing compounds like Niacinamide and Niacin (Vitamin B3), which are essential for human nutrition.
Case Study: Vitamin Synthesis
The compound acts as a building block in the production of Niacinamide, which is used extensively in dietary supplements and skincare products due to its beneficial properties for skin health .
Industrial Applications
Beyond pharmaceuticals and agrochemicals, this compound finds applications in various industrial processes including fine chemical synthesis.
Case Study: Fine Chemicals
The compound is used as a precursor in synthesizing fine chemicals that have applications across multiple industries, including cosmetics and personal care products .
Mechanism of Action
The mechanism of action of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyano and ester groups can participate in various biochemical pathways, potentially leading to the formation of active metabolites .
Comparison with Similar Compounds
Methyl 3-chloro-2-cyano-pyridine-4-carboxylate: Unique due to its specific substitution pattern on the pyridine ring.
3-chloro-2-cyano-pyridine: Lacks the ester group, leading to different reactivity and applications.
Methyl 2-cyano-pyridine-4-carboxylate:
Uniqueness: this compound is unique due to the presence of both a cyano and an ester group on the pyridine ring, which allows for a diverse range of chemical reactions and applications. Its specific substitution pattern makes it a valuable intermediate in the synthesis of various complex molecules .
Biological Activity
Methyl 3-chloro-2-cyano-pyridine-4-carboxylate (MCC) is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
MCC is characterized by the following chemical structure:
- Molecular Formula : C₈H₆ClN₃O₂
- Molecular Weight : 201.60 g/mol
- IUPAC Name : this compound
The presence of the cyano and chloro groups in its structure contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that MCC exhibits several mechanisms through which it exerts its biological effects:
- Inhibition of Enzymatic Activity : MCC has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly through targeting pathways associated with macrophage migration inhibitory factor (MIF) .
- Antimicrobial Properties : Preliminary studies suggest that MCC may possess antimicrobial activity against various bacterial strains, making it a candidate for further evaluation as an antibacterial agent .
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that MCC can induce cytotoxic effects on cancer cell lines, suggesting potential as an anticancer therapeutic .
Table 1: Summary of Biological Activities of MCC
Case Study 1: Anticancer Potential
A study investigated the effects of MCC on the proliferation of human prostate cancer cells. The results indicated that MCC significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
In another study, MCC was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL, indicating strong antibacterial activity compared to standard antibiotics like vancomycin .
Properties
IUPAC Name |
methyl 3-chloro-2-cyanopyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-3-11-6(4-10)7(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZDOMRTMXPJMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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